(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-10-16-18-13-12(15-3-4-23(10)13)21-5-7-22(8-6-21)14(24)11-9-20(2)19-17-11/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFHPNXHSXMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN(N=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its anti-cancer, antibacterial, and enzyme inhibition capabilities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrazine moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine moieties. For instance, derivatives similar to the compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
The compound exhibited superior activity against the MCF-7 cell line, indicating its potential as a therapeutic agent in breast cancer treatment .
2. Antibacterial Activity
The compound also shows promise as an antibacterial agent. Triazolo[4,3-a]pyrazine derivatives have been reported to possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These findings suggest that the compound could be developed into a novel antibacterial treatment .
3. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. The triazole ring is known to participate in hydrogen bonding and π–π interactions with active sites of enzymes, enhancing its inhibitory effects on targets such as kinases and other critical enzymes involved in disease pathways .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Anticancer Activity : A derivative of the triazolo-pyrazine scaffold was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
- Antibacterial Efficacy : Another study investigated the antibacterial properties of triazolo derivatives against resistant strains of bacteria, demonstrating comparable efficacy to established antibiotics .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of triazole and pyrazine moieties through multi-step reactions. The presence of the piperazine ring enhances its pharmacological properties. Recent studies have reported the successful synthesis of similar triazole derivatives, demonstrating their structural integrity through techniques such as NMR and X-ray crystallography .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Similar derivatives have shown significant antibacterial and antifungal activity in vitro. For instance, studies have demonstrated that compounds containing triazole and piperazine structures can inhibit the growth of various pathogens, suggesting that (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone may also possess similar effects .
Anticancer Potential
Research indicates that triazole-based compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization. The design of substituted triazole derivatives has been linked to enhanced anticancer activities, making this compound a candidate for further exploration in cancer therapy . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.
Antiviral Properties
Recent findings suggest that triazole derivatives are being explored for their potential as antiviral agents. For example, compounds derived from similar structures have been investigated for their efficacy against viral infections such as COVID-19 . The specific interactions of the triazole moiety with viral proteins may contribute to these antiviral effects.
Neurological Applications
The piperazine component of this compound is known for its neuropharmacological properties. Compounds with piperazine scaffolds have been studied for their effects on central nervous system disorders. The potential application of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone in treating neurological conditions warrants further investigation .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole-piperazine derivatives against multiple bacterial strains using the serial dilution method. Results indicated that compounds with structural similarities to (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone exhibited significant antimicrobial activity compared to standard drugs .
Case Study 2: Anticancer Mechanism
Another research project focused on the apoptosis-inducing capabilities of triazole derivatives in cancer cell lines. The study highlighted that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Nitrogen
The piperazine nitrogen exhibits nucleophilic character, enabling alkylation, acylation, and cross-coupling reactions.
Key Observations :
-
Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction rates and yields.
-
Microwave irradiation improves efficiency in coupling reactions, reducing reaction times by 50% compared to conventional heating .
Triazole Ring Functionalization
The 1-methyl-1H-1,2,3-triazole moiety participates in cycloaddition and metal-catalyzed reactions.
Mechanistic Insight :
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The 1-methyl group sterically directs reactivity toward the C5 position in C–H activation .
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds regioselectively under mild conditions .
Pyrazine Ring Modifications
The triazolo[4,3-a]pyrazine core undergoes electrophilic substitution and nucleophilic attacks.
Critical Parameters :
-
Nitration requires strict temperature control to avoid ring decomposition .
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Suzuki coupling efficiency depends on steric hindrance around the pyrazine ring .
Hydrolysis and Stability
The methanone bridge and triazole/pyrazine rings exhibit pH-dependent hydrolytic stability.
Biological Activity-Driven Modifications
The compound serves as a precursor for kinase inhibitors and antiviral agents, requiring targeted functionalization:
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of triazole and triazolopyrazine precursors. Key steps include:
- Coupling reactions : Use of carbodiimides (e.g., CDI) to activate carboxyl groups for amide bond formation, as seen in similar triazolopyrazinone syntheses .
- Heterocycle assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by cyclization to form the triazolopyrazine core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and final products .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR are critical for confirming regiochemistry and connectivity of triazole, piperazine, and triazolopyrazine moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing isomers .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally related triazolopyrazine derivatives .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, THF) are preferred for coupling reactions, while ethanol/water mixtures enhance CuAAC efficiency .
- Temperature : Reflux conditions (70–100°C) are often required for cyclization steps .
- Catalysts : Copper sulfate/sodium ascorbate for CuAAC; palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
- Target selection : Prioritize enzymes with known binding to triazole/piperazine hybrids (e.g., fungal CYP51 or kinase enzymes) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles.
- Validation : Compare docking poses with X-ray co-crystal structures of analogous compounds (e.g., triazolopyrimidines bound to 14α-demethylase) .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity : Introduce electron-withdrawing groups (e.g., fluorine) on the triazolopyrazine ring to enhance membrane permeability .
- Metabolic stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation, as shown in related piperazine derivatives .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization : Control variables like pH, serum protein content, and incubation time, which affect triazole-based compound activity .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew dose-response curves .
Methodological Notes
- Contradiction Analysis : If biological activity varies between studies, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) or dynamic NMR at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
